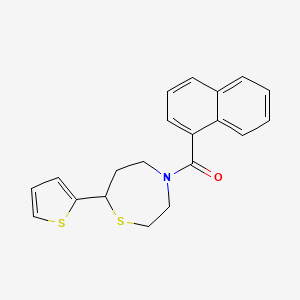
Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a naphthalene ring (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), a thiophene ring (a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom), and a thiazepane ring (a heterocyclic compound with a 7-membered ring containing five carbon atoms, a nitrogen atom, and a sulfur atom). The methanone group indicates a ketone functional group attached to these rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The naphthalene and thiophene rings are aromatic and planar, while the thiazepane ring is likely to be puckered. The exact 3D structure would depend on the specific arrangement of these rings and the location of the ketone group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its exact structure, the presence of any functional groups, and its stereochemistry. For example, it might have different properties depending on the position of the ketone group .Wissenschaftliche Forschungsanwendungen
Identification in Illegal Products
- Identification in Illegal Internet Products : A study identified various compounds used as adulterants in herbal and drug-like products obtained via the Internet. Among these were naphthoylindoles like JWH-210 and JWH-122, which are structurally related to Naphthalen-1-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone. These compounds were identified using sophisticated techniques such as liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy (Nakajima et al., 2011).
Sensorimotor Effects
- Impacts on Sensorimotor Functions : A research on JWH-018, a similar naphthoylindole, showed that it impairs sensorimotor responses in mice. These findings are significant as they provide insights into the potential effects of related compounds on neurological functions (Ossato et al., 2015).
Quantification and Detection
- Quantification in Human Serum : Another study developed a method for the detection and quantification of JWH-018 in human serum. Techniques like HPLC-ESI-MS-MS were used, which could be relevant for detecting and studying related compounds in biological samples (Teske et al., 2010).
Anticancer Potential
- Anticancer Agent Development : Research into thioaryl naphthylmethanone oxime ether analogs, closely related to the chemical , has shown potential in cancer treatment. These compounds displayed potent cytotoxicity toward various cancer cells and inhibited cancer stem cell population (Chakravarti et al., 2014).
Chemosensors for Metal Ions
- Chemosensors for Transition Metal Ions : Naphthalene derivatives have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. This research opens doors for using similar compounds in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
naphthalen-1-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS2/c22-20(17-8-3-6-15-5-1-2-7-16(15)17)21-11-10-19(24-14-12-21)18-9-4-13-23-18/h1-9,13,19H,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRDITKWJQAULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2605452.png)
![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605454.png)
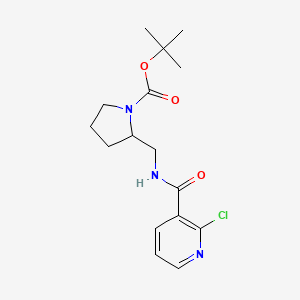
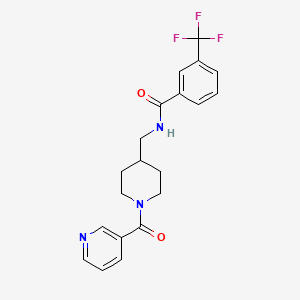
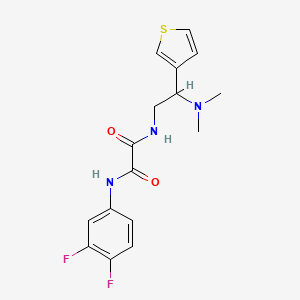
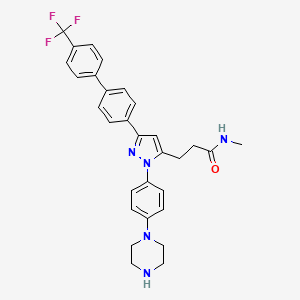
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)


![8-(3-Chlorobenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2605469.png)
![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride](/img/structure/B2605470.png)
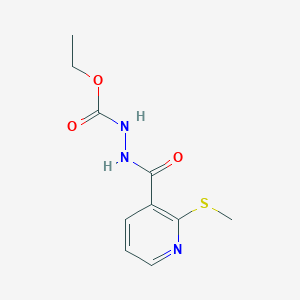
triazin-4-one](/img/structure/B2605473.png)
